![molecular formula C9H15FN2O2 B1448675 (4-Fluoropyrrolidin-2-yl)(morpholino)methanone CAS No. 1934265-58-3](/img/structure/B1448675.png)
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone
Overview
Description
“(4-Fluoropyrrolidin-2-yl)(morpholino)methanone” is a chemical compound with the IUPAC name ((2S,4R)-4-fluoropyrrolidin-2-yl)(morpholino)methanone hydrochloride . It has a molecular weight of 238.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular formula is C9H15FN2O2 , and it has an average mass of 202.226 Da .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds with morpholino and fluorophenyl groups have been synthesized and evaluated for their antitumor activities. For instance, the synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone demonstrated inhibition of cancer cell proliferation in various lines, highlighting the potential application of structurally similar compounds in cancer therapy (Tang & Fu, 2018).
Structural Exploration and Biological Activity
The structural analysis and biological evaluation of compounds containing morpholino groups, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provide insights into their antiproliferative activities. These studies include crystallography and Hirshfeld surface analysis to understand molecular interactions and stability, which are crucial for drug design (Prasad et al., 2018).
Characterization of Synthetic Precursors
Research on the solid-state characterization of linezolid and its synthetic precursors, including compounds with morpholino phenyl groups, employs techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. This work is foundational for the development of pharmaceuticals and the understanding of their physical chemistry properties (Wielgus et al., 2015).
Practical Synthesis of Pharmaceutical Intermediates
The practical synthesis of chiral morpholine derivatives, such as (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, illustrates the application of these compounds as intermediates in the production of investigational drugs. This highlights the role of morpholine-based compounds in streamlining pharmaceutical manufacturing processes (Kopach et al., 2009).
Mechanistic Studies in Drug Development
Mechanistic studies, such as the investigation of defluorination reactions in (aminofluorophenyl)oxazolidinones, provide valuable insights into the reactivity and stability of drug molecules. Understanding these reactions is essential for drug design and development, particularly in optimizing pharmacological properties (Fasani et al., 2008).
Safety and Hazards
Future Directions
The compound offers intriguing applications due to its unique properties, making it valuable in studies related to drug discovery, medicinal chemistry, and molecular biology. The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “(4-Fluoropyrrolidin-2-yl)(morpholino)methanone” could have potential applications in these areas.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
This could result in alterations in the production of leukotrienes, thereby influencing inflammatory responses .
properties
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMUTOXSDYPWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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